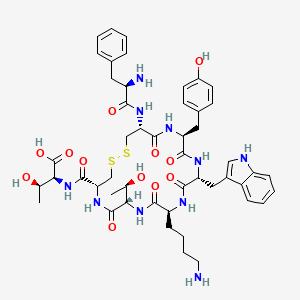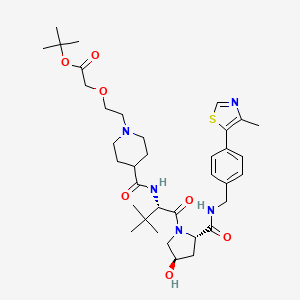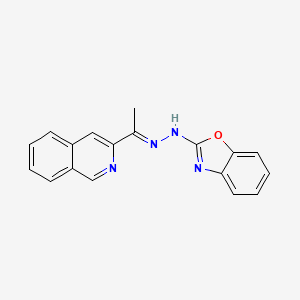
Antitumor agent-119
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-119 involves the formation of a hydrazone derivative from 2-benzoxazole. The general synthetic route includes the reaction of 2-benzoxazole with hydrazine derivatives under controlled conditions to form the desired hydrazone compound . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality for pharmaceutical applications .
化学反应分析
Types of Reactions
Antitumor agent-119 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzoxazole compounds .
科学研究应用
Antitumor agent-119 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying hydrazone chemistry and its reactivity.
Biology: Investigated for its effects on various biological pathways and cellular processes.
Medicine: Explored for its potential as an anticancer agent in preclinical and clinical studies.
Industry: Utilized in the development of new anticancer drugs and therapeutic agents
作用机制
Antitumor agent-119 exerts its effects by targeting specific molecular pathways involved in cancer cell proliferation. It inhibits the activity of key enzymes and proteins, leading to cell cycle arrest and apoptosis. The compound interacts with DNA and disrupts its replication, thereby preventing cancer cell growth .
相似化合物的比较
Similar Compounds
Aurone derivatives: Similar in structure and exhibit anticancer properties.
Indanone derivatives: Share a similar mechanism of action and are used in cancer research
Uniqueness
Antitumor agent-119 is unique due to its high potency and selectivity towards specific cancer cell lines. Its hydrazone derivative structure provides a distinct mode of action compared to other anticancer agents .
属性
分子式 |
C18H14N4O |
|---|---|
分子量 |
302.3 g/mol |
IUPAC 名称 |
N-[(E)-1-isoquinolin-3-ylethylideneamino]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C18H14N4O/c1-12(16-10-13-6-2-3-7-14(13)11-19-16)21-22-18-20-15-8-4-5-9-17(15)23-18/h2-11H,1H3,(H,20,22)/b21-12+ |
InChI 键 |
CQYWNLWTQUEJRG-CIAFOILYSA-N |
手性 SMILES |
C/C(=N\NC1=NC2=CC=CC=C2O1)/C3=CC4=CC=CC=C4C=N3 |
规范 SMILES |
CC(=NNC1=NC2=CC=CC=C2O1)C3=CC4=CC=CC=C4C=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


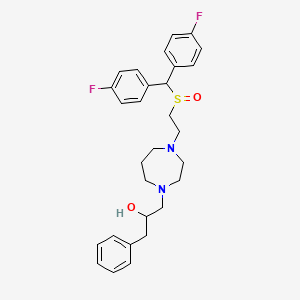
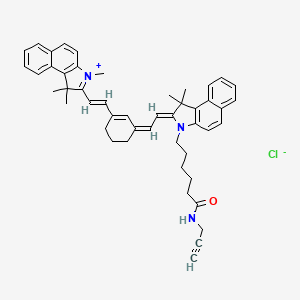

![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B12376105.png)
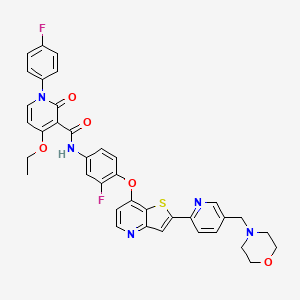
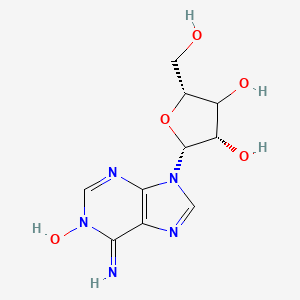

![(1S,2S,5S,7R,9S,10S,15S,18R)-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B12376122.png)

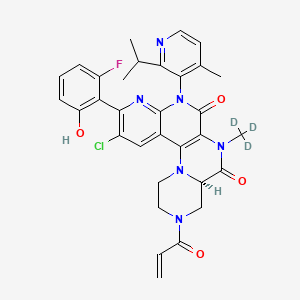
![2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12376143.png)
